molecular formula C8H14ClNO2 B2887529 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2470438-45-8

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride

Cat. No.: B2887529
CAS No.: 2470438-45-8
M. Wt: 191.66
InChI Key: BEDHYGSPHUPHRK-UHFFFAOYSA-N
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Description

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring, with an amino group and a carboxylic acid group attached to the spiro carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclopropane derivative with an amine can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride can be compared with other spirocyclic compounds such as:

    Spiro-azetidin-2-one derivatives: These compounds also have a spirocyclic structure but differ in the size and composition of the rings.

    Spiro-pyrrolidine derivatives: These compounds contain a five-membered ring fused to another ring, offering different chemical and biological properties.

    Spiro-indole derivatives: These compounds have an indole ring fused to a spirocyclic structure, providing unique pharmacological activities

Properties

IUPAC Name

7-aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)3-1-2-7(8)4-5-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHYGSPHUPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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